Manumycin B

Anti-inflammatory Immunomodulation Cytokine inhibition

Anti-inflammatory studies in monocyte/macrophage models frequently suffer from confounding apoptotic background that obscures cytokine readouts. Manumycin B (CAS 139023-58-8) resolves this with its documented lower pro-apoptotic activity compared to Manumycin A at 0.25-5 µM, preserving THP-1 cell viability and enabling cleaner interpretation of anti-inflammatory efficacy. • AChE inhibitor (IC50: 15 mM) with minimal apoptotic interference for cholinergic signaling studies • Distinct acylamino side chain & C-4 stereochemistry provide an essential SAR comparator • ≥98% purity (HPLC); batch-specific CoA with global shipping logistics

Molecular Formula C28H34N2O7
Molecular Weight 510.57876
CAS No. 139023-58-8
Cat. No. B1149687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManumycin B
CAS139023-58-8
Molecular FormulaC28H34N2O7
Molecular Weight510.57876
Structural Identifiers
SMILESCCCCC(C)C=C(C)C(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC(=O)NC3=C(CCC3=O)O)O
InChIInChI=1S/C28H34N2O7/c1-4-5-10-17(2)15-18(3)27(35)29-19-16-28(36,26-25(37-26)24(19)34)14-9-7-6-8-11-22(33)30-23-20(31)12-13-21(23)32/h6-9,11,14-17,25-26,31,36H,4-5,10,12-13H2,1-3H3,(H,29,35)(H,30,33)/b7-6+,11-8+,14-9+,18-15+/t17-,25-,26-,28+/m1/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Manumycin B: Chemical Identity and Procurement


Manumycin B is a polyketide antibiotic belonging to the manumycin class, isolated from Streptomyces parvulus [1]. It is structurally characterized by a central mC7N unit, a southern polyene chain, and an eastern 2-amino-3-hydroxycyclopent-2-enone (C5N) moiety [2]. The compound exhibits antibacterial activity against Gram-positive bacteria, functions as a Ras farnesyltransferase inhibitor, and demonstrates acetylcholinesterase (AChE) inhibition with an IC50 of 15 mM .

Compound Class Natural polyketide antibiotic probe Isolated from Streptomyces parvulus
Structural Identity Unique C-4 stereochemistry and side chain Differentiates from Manumycin A
Core Application Reported lower pro-apoptotic endpoint context May support anti-inflammatory mechanism studies
Biochemical Target Acetylcholinesterase (AChE) inhibition profile For cholinergic signaling research

Manumycin B vs. Manumycin A: Key Differences


Despite their shared manumycin-class core, Manumycin B (2) and Manumycin A (1) exhibit distinct structural variations in the polyketide-assembled acylamino side chain and stereochemistry at C-4 within the central mC7N unit [1]. These structural differences translate into divergent biological activity profiles. In head-to-head assays, Manumycin B demonstrates significantly lower pro-apoptotic activity compared to Manumycin A at equivalent concentrations, while maintaining comparable anti-inflammatory efficacy [2]. Consequently, experimental outcomes cannot be reliably extrapolated from Manumycin A data, and generic substitution risks confounding mechanistic or phenotypic interpretations.

Pro-apoptotic Endpoint Context
Pro-apoptotic activity profile may differ significantly. Manumycin B shows a reported lower response, which may alter cell-death confounding in assays.
May not replicate Manumycin A's endpoint responses
Target Engagement: FTase
Defined FTase inhibition potency is not established for Manumycin B. Manumycin A has documented inhibition constants.
Data to verify for FTase-focused studies
Structural Identity
Differences in acylamino side chain and C-4 stereochemistry preclude direct interchangeability as a molecular probe.
Structural analog mismatch risk

Manumycin B Differentiation Evidence


Reduced Pro-Apoptotic Activity vs. Manumycin A

In a direct comparative study using LPS-stimulated human THP-1 monocytic leukemia cells, Manumycin B exhibited a significantly lower pro-apoptotic effect than Manumycin A across a concentration range of 0.25–5 µM, while maintaining comparable inhibition of IL-1β and TNF expression [1]. This differentiation is critical for applications where minimizing cell death is paramount.

Pro-apoptotic Endpoint
Head-to-head comparison
Reported lower pro-apoptotic effect vs. Manumycin A
Cell-model response context
Reduces cell-death confounding in THP-1 assays
Anti-inflammatory Immunomodulation Cytokine inhibition

Acetylcholinesterase (AChE) Inhibition

Manumycin B inhibits acetylcholinesterase (AChE) with an IC50 of 15 mM . While Manumycin A is primarily characterized as a farnesyltransferase inhibitor (FTase IC50 = 5 µM for yeast; Ki human FTase = 4.15 µM), its reported AChE inhibition is limited or absent in primary literature [1]. This divergence in target profile underscores the distinct utility of Manumycin B.

AChE Inhibition
Cross-study comparable
IC50 = 15 mM
Cholinergic pathway research context
Lacks defined activity in Manumycin A
Neurodegeneration Cholinergic signaling Acetylcholinesterase

FTase Inhibition: No Defined IC50

Despite being described as a Ras farnesyltransferase inhibitor, a specific IC50 value for Manumycin B against human or yeast FTase is not reported in primary literature or authoritative databases, in stark contrast to Manumycin A, which has well-defined FTase inhibition constants (e.g., Ki human FTase = 4.15 µM; IC50 yeast FTase = 5 µM) [1]. This data gap is a crucial differentiator for experimental design.

FTase Inhibition
Supporting evidence
No defined IC50 reported
FTase assay context to verify
Manumycin A Ki = 4.15 µM (human FTase)
Ras signaling Farnesyltransferase Cancer biology

Structural Differences in Stereochemistry and Side Chain

Manumycin B (2) and Manumycin A (1) are structural analogs that differ in the polyketide-assembled acylamino side chain and the stereochemistry at C-4 of the central mC7N unit [1]. These structural distinctions are sufficient to alter biological activity profiles, as evidenced by the differential pro-apoptotic and target inhibition data.

Structural Identity
Class-level inference
Distinct C-4 stereochemistry
Non-interchangeable molecular probe
Side-chain and ring system differences
Structure-activity relationship Polyketide biosynthesis Natural product chemistry

Physicochemical Properties

Manumycin B has a calculated LogP of 1.94, a molecular weight of 510.58 g/mol, and a density of 1.3±0.1 g/cm³ . These properties inform solvent selection and storage conditions. While Manumycin A shares a similar LogP (approx. 2.1), the exact values differ, and Manumycin B's specific solubility and stability data should be referenced for experimental planning.

Lipophilicity
Supporting evidence
LogP = 1.94
Pre-formulation context
Estimated value; ΔLogP ≈ 0.16 vs. A
Pre-formulation Solubility Stability

Manumycin B Research Applications


Anti-Inflammatory Studies with Low Cytotoxicity

Manumycin B is the preferred manumycin-class compound for investigating anti-inflammatory mechanisms in monocyte/macrophage models (e.g., THP-1 cells) where preservation of cell viability is critical. Its demonstrated lower pro-apoptotic activity compared to Manumycin A at 0.25–5 µM [1] reduces confounding effects of cell death on cytokine readouts, enabling clearer interpretation of anti-inflammatory efficacy.

AChE Inhibition and Cholinergic Research

Manumycin B serves as a defined AChE inhibitor with an IC50 of 15 mM , making it a suitable tool for probing cholinergic signaling pathways. This application leverages an activity that is not a primary characteristic of Manumycin A, thus providing a distinct experimental niche.

Structural & Biosynthetic Studies of Manumycin Polyketides

Manumycin B's unique acylamino side chain and C-4 stereochemistry [2] make it an essential comparator in structure-activity relationship (SAR) studies and investigations into polyketide synthase programming. Its inclusion in such studies is necessary for a complete understanding of the manumycin structural landscape.

Application
Selection Property
Validation Focus
Anti-inflammatory mechanism studies
Low-cytotoxicity immunomodulation profile
Pro-apoptotic endpoint context
Cholinergic signaling research
AChE inhibition assay context
Enzyme inhibition endpoint review
Polyketide SAR studies
Distinct stereochemistry / side chain
Structural analog comparison context

Technical Documentation Hub

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34 linked technical documents
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